molecular formula C19H21N7O2 B2514313 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone CAS No. 1798515-34-0

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

Cat. No. B2514313
CAS RN: 1798515-34-0
M. Wt: 379.424
InChI Key: CBESLMFYJPBZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains several functional groups including a pyrimidine ring, a 1,2,4-triazole ring, a piperazine ring, and an ethoxyphenyl group. Compounds with these functional groups are often found in pharmaceuticals and could have potential biological activity .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it might involve reactions such as nucleophilic substitution, ring closure to form the triazole and pyrimidine rings, and ether formation .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. Techniques such as NMR and MS analysis could be used to establish the structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the triazole ring might participate in reactions with electrophiles, and the piperazine ring might undergo reactions with acids and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups in the compound. For example, the presence of the polar triazole ring and the ether group might increase solubility in polar solvents .

Scientific Research Applications

Anticonvulsant Properties

The compound 1-(4-methoxyphenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-ethyl]pyrazolo[3,4-d]pyrimidin-4-one, which shares structural similarities with the queried compound, has been identified as a promising new anticonvulsant drug candidate. A study developed and validated a new HPLC method for determining related substances in this potential anticonvulsant agent, indicating its significance in the development of new therapeutic agents for epilepsy and other seizure disorders (Severina et al., 2021).

Antimicrobial Activity

Derivatives of the queried compound have been explored for their antimicrobial properties. One study synthesized new pyridine derivatives and evaluated their in vitro antimicrobial activity, finding variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This research underlines the potential of such compounds in contributing to the development of new antimicrobial agents.

Anti-Inflammatory and Analgesic Activities

Another area of application is the development of anti-inflammatory and analgesic agents. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized, exhibiting significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). These findings suggest the therapeutic potential of compounds structurally related to the queried chemical in treating pain and inflammation.

Tubulin Polymerization Inhibition for Cancer Therapy

Research into the inhibition of tubulin polymerization as a strategy for cancer therapy has also included compounds structurally similar to the queried molecule. A study reported on a series of 10-(4-phenylpiperazin-1-yl)methanones derived from tricyclic heterocycles that potently inhibited tubulin polymerization and induced G2/M phase cell cycle arrest in tumor cells, demonstrating their potential as anticancer agents (Prinz et al., 2017).

Diagnostic Imaging in Parkinson's Disease

Derivatives of the compound have also been explored for diagnostic imaging in Parkinson's disease. The synthesis of [11C]HG-10-102-01, a new potential PET agent for imaging of LRRK2 enzyme in Parkinson's disease, highlights the compound's relevance in biomedical research aimed at improving the diagnosis and understanding of neurodegenerative diseases (Wang et al., 2017).

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. Proper safety measures should be taken while handling this compound, including the use of personal protective equipment .

Future Directions

Future research could focus on exploring the biological activity of this compound and its potential uses in medicine. The structure of the compound could be optimized to increase its activity and selectivity .

properties

IUPAC Name

(4-ethoxyphenyl)-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O2/c1-2-28-16-5-3-15(4-6-16)19(27)25-9-7-24(8-10-25)17-11-18(22-13-21-17)26-14-20-12-23-26/h3-6,11-14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBESLMFYJPBZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-ethoxyphenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.